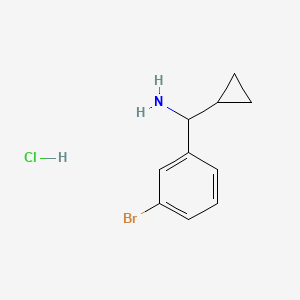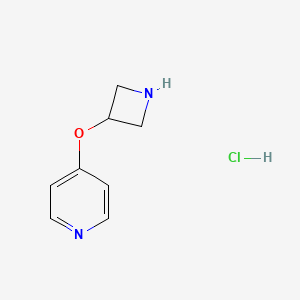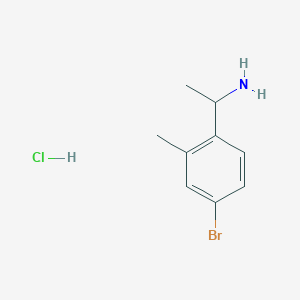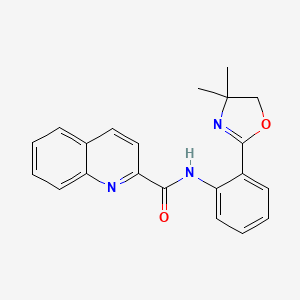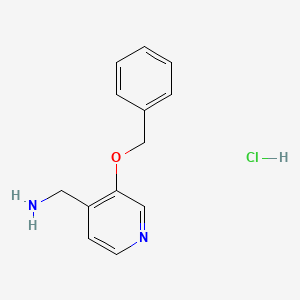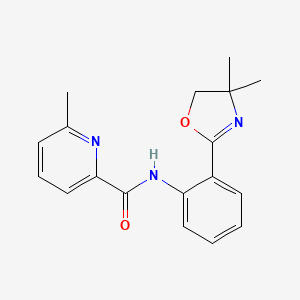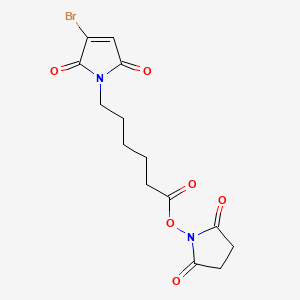
(2,5-Dioxopyrrolidin-1-yl) 6-(3-bromo-2,5-dioxopyrrol-1-yl)hexanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2,5-Dioxopyrrolidin-1-yl) 6-(3-bromo-2,5-dioxopyrrol-1-yl)hexanoate is a compound that belongs to the class of N-hydroxysuccinimide (NHS) esters. These esters are commonly used in bioconjugation and cross-linking applications due to their ability to react with primary amines to form stable amide bonds. This particular compound is notable for its dual functional groups, which make it a versatile reagent in various chemical and biological applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2,5-Dioxopyrrolidin-1-yl) 6-(3-bromo-2,5-dioxopyrrol-1-yl)hexanoate typically involves the reaction of 6-bromohexanoic acid with N-hydroxysuccinimide in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and real-time monitoring systems ensures consistent quality and scalability. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the coupling reaction .
化学反应分析
Types of Reactions
(2,5-Dioxopyrrolidin-1-yl) 6-(3-bromo-2,5-dioxopyrrol-1-yl)hexanoate undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols.
Coupling Reactions: The NHS ester group reacts with primary amines to form stable amide bonds.
Common Reagents and Conditions
Nucleophiles: Amines, thiols
Solvents: Dichloromethane, dimethylformamide (DMF)
Catalysts: Dicyclohexylcarbodiimide (DCC), N,N’-diisopropylcarbodiimide (DIC)
Major Products
Amide Derivatives: Formed by the reaction with primary amines.
Thioether Derivatives: Formed by the reaction with thiols.
科学研究应用
Chemistry
In chemistry, (2,5-Dioxopyrrolidin-1-yl) 6-(3-bromo-2,5-dioxopyrrol-1-yl)hexanoate is used as a cross-linking reagent to study protein-protein interactions. It is also employed in the synthesis of complex organic molecules due to its reactivity with various nucleophiles .
Biology
In biological research, this compound is used to modify proteins and peptides. It facilitates the attachment of fluorescent labels, biotin, or other probes to biomolecules, enabling their detection and analysis in various assays .
Medicine
In medicine, the compound is explored for its potential in drug delivery systems. Its ability to form stable conjugates with therapeutic agents makes it a valuable tool in targeted drug delivery and controlled release applications .
Industry
Industrially, this compound is used in the production of advanced materials, including hydrogels and polymers, which have applications in biotechnology and materials science .
作用机制
The mechanism of action of (2,5-Dioxopyrrolidin-1-yl) 6-(3-bromo-2,5-dioxopyrrol-1-yl)hexanoate involves the formation of covalent bonds with primary amines. The NHS ester group reacts with the amine to form a stable amide bond, while the bromine atom can participate in substitution reactions with nucleophiles. This dual reactivity allows the compound to serve as a versatile linker in bioconjugation and cross-linking applications .
相似化合物的比较
Similar Compounds
N-Hydroxysuccinimide (NHS) Esters: These include compounds like N-hydroxysuccinimide acetate and N-hydroxysuccinimide propionate, which also react with primary amines to form stable amide bonds.
Maleimide Esters: Compounds such as maleimidohexanoic acid N-hydroxysuccinimide ester, which react with thiols to form thioether bonds.
Uniqueness
What sets (2,5-Dioxopyrrolidin-1-yl) 6-(3-bromo-2,5-dioxopyrrol-1-yl)hexanoate apart is its dual functional groups, allowing it to participate in both amide and thioether bond formation. This versatility makes it particularly useful in applications requiring multi-functional linkers .
属性
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 6-(3-bromo-2,5-dioxopyrrol-1-yl)hexanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BrN2O6/c15-9-8-12(20)16(14(9)22)7-3-1-2-4-13(21)23-17-10(18)5-6-11(17)19/h8H,1-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMQNKNGALGEFJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCCCCN2C(=O)C=C(C2=O)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BrN2O6 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.18 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
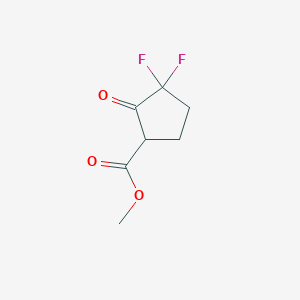
![3-Bromo-5-[3-(3,5-dimethylpyrazol-1-yl)propylamino]benzoic acid](/img/structure/B8249964.png)
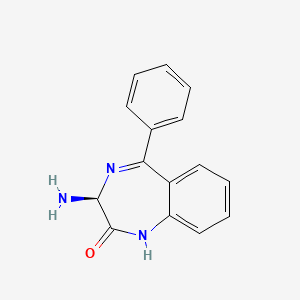

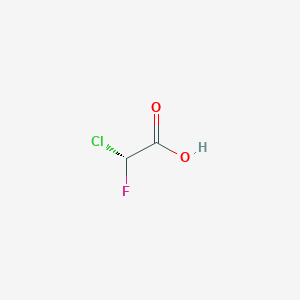
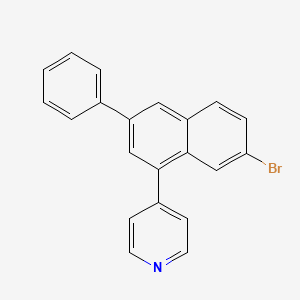
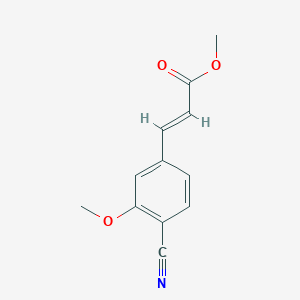
![7-Chloro-1-phenyldibenzo[b,d]furan](/img/structure/B8250008.png)
